Product packaging for Caspase-8-IN-1(Cat. No.:)

Caspase-8-IN-1

Cat. No.: B12397886
M. Wt: 2000.4 g/mol
InChI Key: JTCOYJXFAGGBGS-IVGKSQGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caspase-8-IN-1 is a cell-permeable, potent, and selective inhibitor of caspase-8, a key initiator protease in the extrinsic apoptosis pathway. Caspase-8 is a cysteine-aspartic acid protease that is critically involved in mediating programmed cell death upon activation of cell surface death receptors like FAS and TRAIL-R. By selectively inhibiting caspase-8, this compound allows researchers to investigate the intricate roles of this enzyme in cell death signaling, innate immunity, and tissue homeostasis. The enzymatic activity of caspase-8 is indispensable for triggering extrinsic apoptosis, a non-lytic form of cell death. Furthermore, caspase-8 also plays a crucial, non-apoptotic role as a molecular switch that suppresses a form of inflammatory cell death known as necroptosis by cleaving key necroptotic mediators like RIPK1 and RIPK3. Dysregulation of caspase-8 has been implicated in the pathogenesis of various diseases, including cancer, inflammatory and autoimmune disorders, and immunodeficiency syndromes. As such, this compound provides a valuable research tool for dissecting complex cell death pathways, such as the emerging concept of PANoptosis, and for exploring novel therapeutic strategies in preclinical models. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C95H162N20O26 B12397886 Caspase-8-IN-1

Properties

Molecular Formula

C95H162N20O26

Molecular Weight

2000.4 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C95H162N20O26/c1-27-52(18)75(92(138)103-62(32-33-71(119)120)82(128)113-76(59(25)117)93(139)102-61(43-116)42-72(121)122)112-89(135)70-31-28-34-114(70)94(140)58(24)101-84(130)64(37-45(4)5)107-85(131)65(38-46(6)7)104-78(124)54(20)98-83(129)63(36-44(2)3)106-86(132)67(40-48(10)11)108-91(137)74(51(16)17)111-81(127)57(23)99-88(134)69-30-29-35-115(69)95(141)68(41-49(12)13)109-87(133)66(39-47(8)9)105-79(125)55(21)100-90(136)73(50(14)15)110-80(126)56(22)97-77(123)53(19)96-60(26)118/h43-59,61-70,73-76,117H,27-42H2,1-26H3,(H,96,118)(H,97,123)(H,98,129)(H,99,134)(H,100,136)(H,101,130)(H,102,139)(H,103,138)(H,104,124)(H,105,125)(H,106,132)(H,107,131)(H,108,137)(H,109,133)(H,110,126)(H,111,127)(H,112,135)(H,113,128)(H,119,120)(H,121,122)/t52-,53-,54-,55-,56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1

InChI Key

JTCOYJXFAGGBGS-IVGKSQGSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Molecular and Structural Insights into Caspase 8 Inhibition

Mechanism of Caspase-8 Activation and its Interplay with Inhibitory Compounds

Caspase-8 is synthesized as an inactive zymogen, procaspase-8, which requires a series of molecular events to become a catalytically active protease. nih.govnih.govfrontiersin.org The canonical activation pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their cognate death receptors on the cell surface. nih.govmdpi.comoup.com This ligation triggers the recruitment of the adaptor protein FADD (Fas-Associated with Death Domain). frontiersin.orgoup.compnas.org

Procaspase-8, which contains two N-terminal Death Effector Domains (DEDs), then interacts with the DED of FADD, leading to its recruitment into a large multiprotein complex known as the Death-Inducing Signaling Complex (DISC). frontiersin.orgoup.comrcsb.org The high local concentration of procaspase-8 molecules within the DISC facilitates their dimerization, a crucial step that induces a conformational change, leading to the formation of an active site. nih.govpnas.orgnih.gov This proximity-induced dimerization is the primary activation mechanism. nih.govpnas.org

Following dimerization, the activated caspase-8 can undergo autoproteolytic cleavage at specific aspartate residues, which further stabilizes the active enzyme and leads to the release of the mature, active heterotetramer from the DISC into the cytosol. nih.govresearchgate.netnih.gov This active caspase-8 can then cleave and activate downstream effector caspases, such as caspase-3 and -7, thereby executing the apoptotic program. nih.govmdpi.com

Inhibitory compounds can interfere with this activation cascade at various points. Some inhibitors, like the pan-caspase inhibitor Z-VAD-FMK, act by covalently modifying the catalytic cysteine residue in the active site, thereby blocking its enzymatic activity. pnas.org Other inhibitory mechanisms involve preventing the crucial dimerization step or binding to allosteric sites, which are locations on the enzyme distinct from the active site, to induce conformational changes that render the enzyme inactive. researchgate.netpnas.org The interaction with endogenous inhibitory proteins, such as cFLIP (cellular FLICE-like inhibitory protein), which is structurally similar to caspase-8 but lacks catalytic activity, can also modulate caspase-8 activation by forming inactive heterodimers. pnas.orgnih.gov

Structural Basis of Caspase-8-IN-1 Interaction with Caspase-8 Catalytic Site

The precise molecular interactions between this compound and the Caspase-8 enzyme have been elucidated through X-ray crystallography. A pivotal study by Backus et al. (2020) revealed the crystal structure of procaspase-8 in complex with Compound 63-R (this compound). nih.govbiorxiv.org This research provided unprecedented insight into how a small molecule can selectively target the inactive zymogen form of a caspase.

The structure shows that this compound covalently binds to the catalytic cysteine residue (Cys360) within the active site of procaspase-8. nih.gov This covalent modification is a key feature of its inhibitory mechanism. The binding of this compound induces significant conformational changes in the active site loops of procaspase-8, which are essential for the intramolecular cleavage events required for the protease's activation. nih.govbiorxiv.org

Unlike many other caspase inhibitors that bind to the processed, active form of the enzyme, this compound's ability to bind the procaspase form highlights a novel strategy for achieving inhibitor selectivity. nih.gov The unique conformation of the procaspase active site provides a distinct binding pocket that can be exploited for the design of highly specific inhibitors.

Allosteric Modulation and Active Site Conformations Induced by Inhibitors

While this compound directly targets the catalytic site, the concept of allosteric modulation is crucial in understanding caspase regulation. Allosteric sites are regions on the enzyme, distant from the active site, that can bind to regulatory molecules. researchgate.netpnas.orgsemanticscholar.org Binding to these sites can trigger conformational changes that are transmitted to the active site, thereby altering the enzyme's activity.

Studies on other caspases have identified a conserved allosteric site located in a cavity at the dimer interface, approximately 14 Å from the active site. pnas.org Small molecules binding to this allosteric site can trap the caspase in a zymogen-like, inactive conformation by preventing the proper formation of the substrate-binding loops. pnas.org This demonstrates that the conformation of the active site is dynamically coupled to other regions of the protein.

In the case of procaspase-8 inhibition by this compound, the binding of the inhibitor directly to the catalytic site locks the enzyme in an inactive state. nih.govbiorxiv.org The structural data reveals that the inhibitor-bound procaspase-8 adopts a conformation where the active-site loops are significantly different from those in the active, processed enzyme. biorxiv.org This induced conformation prevents the necessary proteolytic processing for full activation. While this compound itself is not an allosteric inhibitor in the classical sense (as it binds the active site), its mechanism highlights how stabilizing a specific, non-functional conformation of the active site is a powerful inhibitory strategy.

Structure-Activity Relationship Studies of Caspase-8 Inhibitors

The development of potent and selective caspase inhibitors heavily relies on understanding their structure-activity relationships (SAR). SAR studies investigate how chemical modifications to a compound's structure affect its biological activity. For this compound (Compound 63-R), the specific chemical features that contribute to its potency and selectivity for procaspase-8 have been a subject of investigation.

The research by Backus et al. (2020) not only provided the crystal structure but also combined these structural insights with molecular modeling and mutagenesis-based biochemical assays to elucidate the key interactions required for inhibition. nih.gov These studies help to identify the pharmacophore of the inhibitor – the essential three-dimensional arrangement of functional groups responsible for its biological activity.

General SAR studies on other caspase inhibitors have shown that modifications to the peptide backbone and the nature of the electrophilic "warhead" that reacts with the catalytic cysteine can significantly impact potency and selectivity. researchgate.net For instance, altering the amino acid sequence that mimics the natural substrate can tune the inhibitor's specificity for different caspases. The unique structural features of the procaspase-8 active site, as revealed by the complex with this compound, provide a new template for the rational design of next-generation inhibitors with improved properties. nih.govbiorxiv.org

Impact of this compound on Caspase-8 Dimerization and Autoprocessing

The activation of Caspase-8 is fundamentally dependent on its dimerization and subsequent autoprocessing. nih.govpnas.orgnih.gov By binding to the inactive procaspase-8 zymogen, this compound directly interferes with the activation cascade before it can be fully initiated.

The covalent modification of the catalytic cysteine by this compound prevents the zymogen from achieving a catalytically competent state. nih.gov Since the autoprocessing of procaspase-8 is a self-catalyzed event that occurs after dimerization, inhibiting the catalytic activity from the outset effectively halts the entire activation sequence. nih.govplos.org

While there is no direct evidence from the available search results to suggest that this compound physically prevents the dimerization of procaspase-8 molecules, its mechanism of action renders any subsequent dimerization non-productive. Even if procaspase-8 molecules were to dimerize after being bound by the inhibitor, they would be unable to carry out the necessary trans-autocatalysis to become fully active and cleave downstream substrates. Therefore, this compound effectively uncouples the dimerization event from the subsequent proteolytic activation, representing a powerful mechanism for shutting down the extrinsic apoptotic pathway at its origin.

Compound Information Table

Compound NameOther NamesRole/Interaction
This compound Compound 63-RA selective, covalent inhibitor of procaspase-8.
Z-VAD-FMK A broad-spectrum, irreversible pan-caspase inhibitor.
cFLIP cellular FLICE-like inhibitory proteinAn endogenous protein that regulates Caspase-8 activation.
Fas Ligand (FasL) An extracellular death ligand that initiates Caspase-8 activation.
Tumor Necrosis Factor (TNF) An extracellular death ligand that can initiate Caspase-8 activation.

This compound Properties

PropertyValueSource
IC₅₀ for Caspase-8 0.7 µMMedChemExpress
Binding Mechanism Covalent nih.gov
Target Form Procaspase-8 (zymogen) nih.gov
Effect Inhibits FasL-induced apoptosis in Jurkat cellsMedChemExpress

Mechanistic Dissection of Caspase 8 Mediated Pathways Through Chemical Inhibition

Modulation of Apoptotic Pathways by Caspase-8-IN-1

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and elimination of damaged or infected cells. uniprot.orgatlasgeneticsoncology.org Its inhibition by chemical compounds such as this compound provides a valuable tool to dissect the intricate signaling cascades it governs.

Extrinsic Apoptosis via Death Receptor Signaling Complex Disruption

The extrinsic apoptotic pathway is initiated by the binding of death ligands, such as FasL or TNF-alpha, to their corresponding death receptors on the cell surface. mdpi.comwikipedia.org This ligation triggers the recruitment of the adaptor protein FADD (Fas-Associated with Death Domain) and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). nih.govuniprot.org Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic activation. researchgate.net Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the execution of apoptosis. nih.gov

This compound, by inhibiting the enzymatic activity of caspase-8, effectively disrupts this signaling cascade. This inhibition prevents the processing and activation of downstream effector caspases, such as caspase-3 and caspase-7, thereby blocking the execution phase of apoptosis. pnas.org The formation of the DISC itself may still occur, but the crucial step of caspase-8-mediated signal amplification is halted. nih.gov

Crosstalk with the Intrinsic Apoptotic Pathway

While primarily associated with the extrinsic pathway, caspase-8 also engages in crosstalk with the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov One of the key mechanisms of this crosstalk is the cleavage of the BH3-only protein Bid by active caspase-8, generating a truncated form known as tBid. frontiersin.orgnih.gov tBid then translocates to the mitochondria, where it promotes the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov This results in the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytosol. pnas.orgnih.gov Cytochrome c release triggers the formation of the apoptosome and activation of caspase-9, which in turn can further activate effector caspases. nih.gov

Inhibition of caspase-8 with this compound can therefore also indirectly suppress the intrinsic apoptotic pathway, particularly in "Type II" cells where the caspase-8-Bid-mitochondria amplification loop is essential for robust apoptotic signaling. wikipedia.org By preventing the generation of tBid, this compound can block the mitochondrial amplification of the death signal initiated by death receptors.

Regulation of Necroptosis by this compound

Necroptosis is a regulated form of necrosis, a pro-inflammatory mode of cell death. Unlike apoptosis, it is independent of caspase activity and is instead mediated by a kinase cascade. Caspase-8 plays a crucial, albeit inhibitory, role in this pathway. mdpi.com

Inhibition of RIPK1/RIPK3 Kinase Activation

Under conditions where caspase-8 is inhibited or absent, stimulation of death receptors can trigger necroptosis. aai.orgresearchgate.net This pathway is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. mdpi.com In the absence of active caspase-8, RIPK1 is not cleaved and can auto- and trans-phosphorylate, leading to the recruitment and activation of RIPK3. biorxiv.orgnih.gov This interaction, mediated by their respective RIP Homotypic Interaction Motifs (RHIMs), leads to the formation of a protein complex known as the necrosome. aai.org Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the executioner of necroptosis. aai.orgresearchgate.net

By inhibiting caspase-8, this compound can paradoxically promote necroptosis. The inhibition of caspase-8's proteolytic activity prevents the cleavage and inactivation of RIPK1 and RIPK3, allowing for the formation of the necrosome and subsequent execution of necroptotic cell death. nih.govresearchgate.net This effect is particularly evident when apoptotic pathways are simultaneously blocked.

Context-Dependent Switching Between Apoptosis and Necroptosis

The decision between apoptosis and necroptosis is tightly regulated, with caspase-8 acting as a molecular switch. nih.govnews-medical.net In the presence of active caspase-8, the cell undergoes apoptosis as caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby preventing the initiation of the necroptotic cascade. researchgate.net However, when caspase-8 is inhibited by compounds like this compound, the balance shifts towards necroptosis. news-medical.net

This switch is context-dependent and can be influenced by the cellular environment and the specific stimulus. researchgate.net For instance, in some cell types, the inhibition of caspase-8 alone is sufficient to induce necroptosis upon death receptor ligation. In others, additional signals or the inhibition of other cellular components might be required. The use of this compound has been instrumental in studying this intricate balance and understanding how cells choose their mode of death. nih.gov

Influence on Pyroptosis Mechanisms through this compound

Pyroptosis is a highly inflammatory form of programmed cell death characterized by the formation of pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines. mdpi.com While traditionally associated with inflammatory caspases like caspase-1, recent evidence has implicated caspase-8 in the regulation and execution of pyroptosis. thno.org

Caspase-8 can directly cleave Gasdermin D (GSDMD), the key executioner protein of pyroptosis, to induce this form of cell death. thno.orgfrontiersin.org This activity of caspase-8 appears to be particularly relevant under certain conditions, such as during infection with specific pathogens like Yersinia. frontiersin.org Furthermore, caspase-8 can also influence pyroptosis indirectly by regulating the activation of the inflammasome, a multi-protein complex that activates caspase-1. pnas.orgplos.org

Interestingly, the role of caspase-8 in pyroptosis can be multifaceted. While its catalytic activity can directly trigger pyroptosis through GSDMD cleavage, enzymatically inactive caspase-8 can act as a scaffold to promote the assembly of the inflammasome, leading to caspase-1 activation and subsequent pyroptosis. nih.govugent.beresearchgate.net Therefore, the effect of this compound on pyroptosis is complex and likely context-dependent. By inhibiting the enzymatic activity of caspase-8, this compound might block direct GSDMD cleavage but could potentially still allow for the scaffolding function of caspase-8 in inflammasome activation. This highlights the dual role of caspase-8 as both an enzyme and a signaling scaffold in the intricate network of programmed cell death pathways. nih.gov

Caspase-1 and Inflammasome Activation Pathways

Caspase-8, traditionally known as an initiator caspase in apoptosis, plays a multifaceted role in inflammation, including the activation of Caspase-1 and the inflammasome. mdpi.compnas.orgnih.gov Its involvement can be both direct and indirect, influencing both the priming and activation steps of the inflammasome complex. nih.govrupress.org

Under specific conditions, Caspase-8 can regulate the activation of the NLRP3 inflammasome. mdpi.commdpi.com For instance, in response to cytoplasmic double-stranded RNA in macrophages, the formation of a Caspase-8/FADD complex is necessary for NLRP3 activation. mdpi.com Similarly, the inhibition of apoptosis proteins (IAPs) can lead to RIPK1-mediated Caspase-8 activation, which in turn triggers the NLRP3 inflammasome and subsequent processing of pro-IL-1β. mdpi.com Furthermore, Caspase-8 contributes to the priming of the inflammasome by promoting the expression of essential components like NLRP3 and pro-IL-1β. mdpi.com

In certain cellular contexts, Caspase-8 can be integrated into the inflammasome complex itself and can be activated by various inflammasomes, including NLRP3, AIM2, and NLRC4. mdpi.comnih.gov During infections with pathogens like Salmonella, Caspase-8 assembles with the inflammasome complex via ASC and NLRC4, leading to its auto-proteolysis and direct contribution to IL-1β processing. mdpi.comrupress.orgnih.gov In the absence of Caspase-1 and Caspase-11, Caspase-8 can be recruited to the NLRP3 inflammasome to cleave pro-IL-1β, highlighting its role as an alternative interleukin-1-converting enzyme (ICE). nih.gov

Moreover, in human monocytes, an alternative NLRP3 inflammasome pathway has been described where extracellular LPS stimulation alone can signal through a Caspase-8-dependent mechanism, involving interactions with FADD and RIPK1, to induce IL-1β release. aai.org This process is independent of the canonical inflammasome markers like pyroptosis or potassium efflux. aai.org Studies have also shown that during Toxoplasma gondii infection in human monocytes, genetic ablation of Caspase-8 decreases IL-1β release and is also required for the release of active Caspase-1. aai.orgnih.gov

Conversely, Caspase-8 can also act as a negative regulator of inflammasome activation. In dendritic cells, the absence of Caspase-8 leads to hyper-responsive production of IL-1β upon LPS stimulation, a process dependent on RIPK1, RIPK3, and MLKL. nih.gov This suggests a role for Caspase-8 in preventing spontaneous inflammasome activation. nih.gov

Gasdermin-Mediated Pore Formation

Caspase-8 has been identified as a key player in the regulation of gasdermin-mediated pore formation, a critical step in pyroptosis, an inflammatory form of programmed cell death. mdpi.comnih.gov While inflammatory caspases like Caspase-1 are the primary activators of Gasdermin D (GSDMD), emerging evidence demonstrates that Caspase-8 can also directly cleave GSDMD to initiate pyroptosis. mdpi.comfrontiersin.orgnih.gov

This direct cleavage of GSDMD by Caspase-8 occurs at the same site (D276 in mice) as Caspase-1, leading to the liberation of the cytotoxic N-terminal domain (GSDMD-NT). mdpi.comnih.gov GSDMD-NT then oligomerizes and forms pores in the plasma membrane, resulting in cell lysis and the release of inflammatory cellular contents. mdpi.com This Caspase-8-mediated GSDMD cleavage has been observed in various contexts, including in response to Yersinia infection and under conditions where apoptosis and necroptosis are inhibited. mdpi.comnih.govportlandpress.com

The activation of Caspase-8 leading to GSDMD cleavage can be initiated by different signals. For example, during Yersinia infection, the bacterial effector protein YopJ inhibits TAK1, which in turn leads to the formation of a RIPK1-FADD-Caspase-8 complex, activating Caspase-8 to cleave GSDMD. portlandpress.com Furthermore, Caspase-8-dependent GSDMD cleavage can contribute to TNF-induced lethality in a manner independent of Caspase-1. nih.gov

Interestingly, the role of Caspase-8 in pore formation is not limited to GSDMD. It can also cleave other members of the gasdermin family, such as GSDMC and GSDME, to trigger pyroptosis. frontiersin.orgijbs.com The cleavage of GSDME can also occur downstream of Caspase-3, which is activated by Caspase-8. frontiersin.org

However, in some cellular contexts, Caspase-8-mediated cell death can be independent of GSDMD. For instance, in Casp1/11-/- macrophages, Caspase-8 activation triggers a form of cell death with pore formation that is not dependent on GSDMD. nih.gov This suggests the existence of alternative, yet-to-be-fully-elucidated pathways for Caspase-8-induced pore formation.

Impact on Inflammatory Signaling Cascades

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

Caspase-8 plays a significant, though context-dependent, role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. mdpi.comfrontiersin.org This modulation can occur through both its enzymatic and non-enzymatic functions. mdpi.comnih.govmdpi.com

In several cellular systems, Caspase-8 has been shown to promote NF-κB activation. mdpi.com Early studies demonstrated that overexpression of Caspase-8 could induce NF-κB activation, a function attributed to its N-terminal prodomain and independent of its proteolytic activity. nih.govmdpi.comnih.gov This scaffolding function of Caspase-8 is crucial in various contexts. For instance, during TNF-α signaling, procaspase-8 is required for the recruitment of RIPK1 to the receptor complex, which in turn promotes NF-κB activation. mdpi.comresearchgate.net Similarly, in bone marrow cell lines, Caspase-8 facilitates the transient activation of the NF-κB pathway, promoting M0 macrophage differentiation. frontiersin.org

The enzymatic activity of Caspase-8 can also be essential for NF-κB activation. In primary T and B cells, a fragment of cFLIPL cleaved by Caspase-8, known as the p43 fragment, has been shown to mediate NF-κB activation by interacting with TRAF2, RIPK1, and the IKK complex. mdpi.com Furthermore, in response to Yersinia infection, the enzymatic activity of Caspase-8 is required for the optimal production of inflammatory cytokines, which is dependent on NF-κB. mdpi.comresearchgate.net

Conversely, there is also evidence for a role of Caspase-8 in limiting NF-κB-mediated inflammation. The cleavage of RIPK1 by Caspase-8 contributes to restraining the production of proinflammatory cytokines mediated by NF-κB. mdpi.com Dysregulation of this process, such as the expression of a non-cleavable form of RIPK1, can lead to an overactive inflammatory response. mdpi.com

The interaction between Caspase-8 and other signaling molecules like cFLIP can also influence the NF-κB pathway. In prostate cancer cells, Caspase-8 upregulates the NF-κB pathway to promote IL-8 expression, a process that requires its interaction with cFLIP but is independent of its proteolytic activity. frontiersin.org

Cytokine Production and Release (e.g., IL-1β, IL-6, IL-8, TNF-α)

Caspase-8 plays a pivotal role in regulating the production and release of a wide array of inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.compnas.orgfrontiersin.org This regulation occurs through multiple mechanisms, including its involvement in inflammasome activation, NF-κB signaling, and direct cleavage of pro-cytokines.

Caspase-8 is a key contributor to the processing and release of IL-1β. mdpi.comnih.govnih.gov It can directly cleave pro-IL-1β to its active form under various stimuli, such as the activation of death receptors like FAS and DR3, Dectin-1 ligation, and cellular stress conditions. mdpi.com In some instances, this cleavage is independent of the inflammasome complex. nih.gov For example, during Toxoplasma gondii infection of human monocytes, Caspase-8 is essential for IL-1β release, although it does not affect the secretion of TNF-α and IL-6 in this context. aai.orgnih.gov Furthermore, Caspase-8 can contribute to IL-1β production by promoting the activation of the NLRP3 inflammasome, which in turn activates Caspase-1 to process pro-IL-1β. mdpi.commdpi.com

The influence of Caspase-8 extends to other critical inflammatory cytokines as well. In glioblastoma cells, high expression of Caspase-8 correlates with increased expression of IL-1β, IL-6, and IL-8, driven by the activation of NF-κB. frontiersin.orgnih.gov Similarly, the Caspase-8-FADD-RIPK1 complex has been shown to enhance the production of IL-6 via the NF-κB pathway. frontiersin.org In prostate cancer, Caspase-8 upregulates the NF-κB pathway to promote the upregulation of downstream IL-8. frontiersin.org

Moreover, Caspase-8 is required for the optimal production of inflammatory cytokines like TNF, IL-6, and IL-12 upon Yersinia infection in both macrophages and in mice. mdpi.comresearchgate.net However, the role of Caspase-8 in cytokine production can be complex and cell-type specific. While Caspase-8 deficiency in some contexts impairs cytokine production, in dendritic cells, its absence can lead to uncontrolled TLR activation and massive induction of cytokines like IL-12 and IL-6. researchgate.net

The following table summarizes the impact of Caspase-8 on the production of various cytokines:

CytokineEffect of Caspase-8Cellular ContextRelevant Signaling Pathways
IL-1β Promotes processing and releaseMacrophages, Dendritic Cells, MonocytesInflammasome activation, Direct cleavage, NF-κB
IL-6 Promotes productionGlioblastoma cells, B cells, MacrophagesNF-κB pathway
IL-8 Promotes productionGlioblastoma cells, Prostate cancer cellsNF-κB pathway
TNF-α Promotes productionMacrophagesNF-κB pathway

Immunomodulatory Effects in Immune Cell Differentiation and Activation

Caspase-8 exerts significant immunomodulatory effects on the differentiation and activation of various immune cells, including T cells and macrophages. nih.govfrontiersin.orgrndsystems.com Its role extends beyond apoptosis, influencing cellular homeostasis and the ability to mount an effective immune response. nih.govnih.gov

In T lymphocytes, Caspase-8 is crucial for proper activation and proliferation. rndsystems.comnih.gov Mice with a T-cell-specific deletion of Caspase-8 exhibit a marked reduction in peripheral T-cell numbers and an impaired response to activation stimuli. nih.gov These mice are unable to mount an effective immune response to viral infections, indicating that Caspase-8 deletion in T cells leads to immunodeficiency. rndsystems.comnih.gov The proliferation of peripheral T cells following T-cell receptor activation is dependent on Caspase-8. nih.gov Furthermore, Caspase-8 is essential for T-cell receptor-induced NF-κB activation, which is a critical step for IL-2 production and subsequent T-cell proliferation. nih.gov

Caspase-8 also plays a role in macrophage differentiation and activation. frontiersin.org In bone marrow cell lines, Caspase-8 facilitates transient activation of the NF-κB pathway, which is necessary for M0 macrophage differentiation. frontiersin.org Inhibition of Caspase-8 can lead to the activation of the RIPK1/RIPK3 pathway, resulting in increased expression of the costimulatory factor CD86 and enhanced production of IL-1β upon TLR activation, suggesting a role in M1 polarization. frontiersin.org

In neutrophils, Caspase-8 activation has been shown to upregulate the expression of several inflammatory and immunoregulatory factors, notably IL-23A. frontiersin.org This, in turn, can regulate the activation and differentiation of tissue-resident CD4+ effector memory T cells, highlighting a novel mechanism by which Caspase-8 in neutrophils can modulate adaptive immune responses. frontiersin.org

The diverse roles of Caspase-8 in immune cell function are summarized in the table below:

Immune Cell TypeRole of Caspase-8Key Findings
T Cells Essential for activation, proliferation, and homeostasisDeficiency leads to immunodeficiency, impaired response to viral infection, and reduced proliferation upon TCR stimulation. nih.govrndsystems.comnih.gov
Macrophages Involved in differentiation and activationPromotes M0 differentiation via NF-κB; its inhibition can lead to M1 polarization. frontiersin.org
Neutrophils Modulates inflammatory and immune responsesActivation upregulates IL-23A, influencing CD4+ effector memory T cell differentiation. frontiersin.org

Impact of Caspase 8 Chemical Inhibition on Cellular Processes in Research Models

Cell Proliferation and Differentiation Studies

Caspase-8, while historically known for its role in programmed cell death, is increasingly recognized for its non-apoptotic functions in controlling cell proliferation and differentiation. frontiersin.org Chemical inhibition of this enzyme has been instrumental in elucidating its contribution to the development and specialization of various cell types.

The differentiation of osteoblasts, the bone-forming cells, is a tightly regulated process essential for bone homeostasis. nih.gov Research utilizing chemical inhibitors of Caspase-8 has demonstrated its significant role in this pathway.

Inhibition of Caspase-8 in osteoblastic cell models, such as MC3T3-E1 cells, has been shown to impede their differentiation. nih.govnih.gov Specifically, treatment with a Caspase-8 inhibitor resulted in a notable decrease in alkaline phosphatase activity, a key early marker of osteoblast differentiation. nih.gov Furthermore, the process of mineralization, the hallmark of mature osteoblasts, was also significantly reduced in the presence of the inhibitor. nih.govnih.gov

Gene expression analyses have provided a molecular basis for these observations. The chemical inhibition of Caspase-8 leads to the downregulation of several critical osteogenic genes. nih.gov Among the most significantly affected are Bglap, which encodes for osteocalcin (B1147995), a late marker of osteoblast differentiation, and Phex (phosphate-regulating endopeptidase homolog, X-linked). nih.gov The decreased expression of these genes underscores the importance of Caspase-8 activity for the proper progression of the osteogenic program. nih.gov These findings from chemical inhibition studies are consistent with results from genetic knockout models, where caspase-8 deficient osteoblastic cells also display inhibited osteogenic differentiation. nih.gov

Table 1: Effects of Caspase-8 Inhibition on Osteoblastic Cell Differentiation

Parameter Effect of Caspase-8 Inhibition Key Findings References
Alkaline Phosphatase Activity DecreasedA key early marker of osteoblast differentiation is suppressed. nih.gov
Mineralization DecreasedThe hallmark of mature osteoblasts is inhibited. nih.govnih.gov
Gene Expression Downregulation of osteogenic genesExpression of Bglap (osteocalcin) and Phex is significantly reduced. nih.gov

Caspase-8 plays a crucial, non-apoptotic role in the differentiation and polarization of macrophages, which are key cells of the innate immune system. nih.govacrabstracts.org The use of chemical inhibitors has been pivotal in uncovering the intricate involvement of Caspase-8 in these processes.

Studies have shown that Caspase-8 activity is required for the differentiation of monocytes into macrophages. nih.govoncotarget.com Inhibition of Caspase-8 can arrest this differentiation process. aai.org For instance, upon stimulation with Macrophage Colony-Stimulating Factor (M-CSF), monocytes activate a caspase cascade with Caspase-8 as the apical enzyme, which is necessary for their development into macrophages. nih.gov

Furthermore, Caspase-8 is instrumental in macrophage polarization, particularly towards the pro-inflammatory M1 phenotype. frontiersin.orgnih.gov M1 macrophages are critical for host defense, while M2 macrophages are generally associated with tissue repair and anti-inflammatory responses. frontiersin.orgarvojournals.org Chemical inhibition of Caspase-8 has been shown to result in aberrant M1 macrophage polarization. nih.govnih.gov In some models, loss of Caspase-8 function leads to macrophages that are hyperresponsive to Toll-like receptor (TLR) activation. nih.govnih.gov This can lead to an altered inflammatory response. For example, inhibition of Caspase-8 can lead to increased production of the pro-inflammatory cytokine IL-1β upon TLR activation. frontiersin.org

Table 2: Impact of Caspase-8 Inhibition on Macrophage Differentiation and Polarization

Process Effect of Caspase-8 Inhibition Key Findings References
Differentiation ArrestedInhibition of Caspase-8 prevents the differentiation of monocytes into macrophages. nih.govoncotarget.comaai.org
M1 Polarization AberrantLeads to improper M1 macrophage polarization and hyperresponsiveness to TLR activation. frontiersin.orgnih.govnih.gov
Cytokine Production AlteredCan result in increased production of pro-inflammatory cytokines like IL-1β. frontiersin.org

Osteoblastic Cell Differentiation

Cell Adhesion and Migration Analysis

Beyond its well-established role in apoptosis, Caspase-8 has emerged as a significant regulator of cell adhesion and migration, processes fundamental to development, immunity, and cancer metastasis. mdpi.comnih.gov The application of chemical inhibitors has been crucial in dissecting the non-proteolytic, scaffolding functions of Caspase-8 in these dynamic cellular events.

In various cell types, including cancer cells, the inhibition of Caspase-8 has been shown to impact cell motility. nih.govtorvergata.it Caspase-8 can promote cell migration by interacting with components of the focal adhesion complex. aacrjournals.orgmdpi.com This interaction appears to be dependent on tyrosine kinase activity and can enhance the turnover of focal adhesions, which is a critical step in cell movement. nih.govmdpi.com For instance, Caspase-8 can form a complex with focal adhesion kinase (FAK) and the protease calpain 2, which promotes the cleavage of focal adhesion substrates and thereby facilitates migration. aacrjournals.org

Moreover, Caspase-8 has been implicated in integrin-mediated signaling. aacrjournals.org Unligated integrins can recruit Caspase-8 to the cell membrane, which under certain circumstances can trigger apoptosis in a process termed integrin-mediated death (IMD). rupress.org However, in other contexts, particularly when apoptosis is suppressed, the interaction of Caspase-8 with integrin-associated complexes can promote cell migration. aacrjournals.org The chemical inhibition of Caspase-8 has helped to differentiate its pro-migratory functions from its pro-apoptotic roles, revealing a complex, context-dependent regulation of cell motility.

Table 3: Role of Caspase-8 in Cell Adhesion and Migration

Cellular Process Function of Caspase-8 Mechanism References
Cell Migration PromotionInteracts with focal adhesion components to enhance focal adhesion turnover. nih.govaacrjournals.orgmdpi.com
Focal Adhesion Dynamics RegulationForms a complex with FAK and calpain 2, promoting the cleavage of focal adhesion substrates. aacrjournals.org
Integrin Signaling MediationRecruited to unligated integrins, influencing cell fate towards either apoptosis or migration. rupress.org

Autophagy Regulation

Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis by removing damaged organelles and protein aggregates. mdpi.com The interplay between autophagy and apoptosis is complex, with Caspase-8 emerging as a key regulatory molecule at the crossroads of these two pathways. ijbs.com

Chemical inhibition of Caspase-8 has been instrumental in revealing its role in modulating autophagy. In certain cellular contexts, Caspase-8 can act as a negative regulator of autophagy. mdpi.com It can cleave and inactivate essential autophagy proteins, such as Beclin-1 and Atg3, thereby shutting down the autophagic process. ijbs.com Consequently, the chemical inhibition of Caspase-8 can lead to an increase in autophagic flux. mdpi.com

Conversely, autophagy can also regulate Caspase-8 activity. In some scenarios, autophagosomes can sequester active Caspase-8, leading to its degradation in lysosomes and thereby preventing the initiation of apoptosis. nih.gov This provides a mechanism for how a cytoprotective autophagic response can be favored over cell death. The use of Caspase-8 inhibitors has helped to unravel this reciprocal regulation, demonstrating that the balance between autophagy and apoptosis is tightly controlled by the activity of this enzyme. pnas.org In proliferating T cells, for example, Caspase-8 is part of a negative feedback loop that limits excessive autophagy. pnas.org

Table 4: Caspase-8 in the Regulation of Autophagy

Regulatory Role Mechanism Outcome of Caspase-8 Inhibition References
Negative Regulator of Autophagy Cleavage of essential autophagy proteins like Beclin-1 and Atg3.Increased autophagic flux. mdpi.comijbs.com
Modulator of Autophagic Signaling Forms a feedback loop to limit excessive autophagy.Altered autophagic signaling. pnas.org
Target of Autophagic Degradation Sequestration of active Caspase-8 in autophagosomes for lysosomal degradation.Potential shift from autophagy towards apoptosis, depending on the cellular context. nih.gov

DNA Damage Response and Repair Mechanisms

The cellular response to DNA damage is a critical process for maintaining genomic integrity and preventing diseases such as cancer. mdpi.com Caspase-8, in addition to its canonical apoptotic function, has been identified as a participant in the DNA damage response (DDR). nih.govresearchgate.net

Studies have shown that Caspase-8 can be activated in response to DNA damage and can, in turn, influence the DDR pathways. mdpi.com For instance, Caspase-8 can sense proliferation-associated DNA damage through the formation of a complex that includes FADD, c-FLIP, and RIPK1. nih.govresearchgate.net This complex appears to function as a DNA damage sensor, and its formation requires a non-apoptotic function of Caspase-8. nih.govresearchgate.net

Furthermore, Caspase-8 has been implicated in the activation of key DDR proteins. It can be involved in the phosphorylation of the histone variant H2AX, a critical event in the recruitment of DNA repair factors to the sites of damage. nih.gov In some contexts, Caspase-8 can also activate p53, a central tumor suppressor protein that orchestrates cell cycle arrest and apoptosis in response to DNA damage. mdpi.com The use of Caspase-8 inhibitors has been valuable in dissecting these non-lethal roles of the enzyme in the complex network of the DNA damage response. bmbreports.org

Table 5: Involvement of Caspase-8 in DNA Damage Response and Repair

Function Mechanism Key Findings References
DNA Damage Sensing Forms a complex with FADD, c-FLIP, and RIPK1 to sense proliferation-associated DNA damage.A non-apoptotic function of Caspase-8 is required for this sensing mechanism. nih.govresearchgate.net
Activation of DDR Proteins Involved in the phosphorylation of H2AX and can activate p53.Contributes to the signaling cascade that responds to DNA damage. nih.govmdpi.com
Modulation of Cell Fate Can influence the decision between DNA repair and apoptosis following DNA damage.The level of Caspase-8 activation can determine the cellular outcome. bmbreports.org

Investigation of Caspase 8 Inhibition in in Vivo Disease Models

Neurodegenerative Disease Models

Inhibition of Caspase-8 has been a focal point of research in models of neurodegenerative diseases, where both apoptosis and inflammation contribute to pathology.

Traumatic Brain Injury (TBI) Models

Following a traumatic brain injury, a cascade of cellular events, including apoptosis, contributes to secondary tissue damage. Studies utilizing in vivo models have demonstrated the significant role of Caspase-8 in this process.

Research using a controlled cortical impact (CCI) model of TBI in mice with neuron-specific deletion of the Caspase-8 gene (Ncasp8-/-) has revealed a protective effect. nih.govplos.org These mice exhibited smaller lesion volumes and better post-injury motor performance. nih.govplos.org Furthermore, they showed superior learning and memory retention compared to their wild-type counterparts. nih.govplos.org At the cellular level, the absence of Caspase-8 in neurons led to decreased apoptosis, reduced proteolytic processing of other caspases and their substrates, and less neuronal degeneration. nih.govplos.org

Temporal analysis of Caspase-8 expression after TBI in rat models shows an early and sustained activation. nih.govresearchgate.net Caspase-8 mRNA levels were found to be elevated in the traumatized cortex from 1 hour to 72 hours post-injury. nih.govresearchgate.net Western blot analysis confirmed an increase in both procaspase-8 and its proteolytically active subunit, p20, from 6 to 72 hours after injury, with a peak at 24 hours. nih.govresearchgate.net Immunohistochemical staining revealed that Caspase-8 expression was increased in neurons, astrocytes, and oligodendrocytes within the injured cortical layers. nih.govresearchgate.net The number of Caspase-8 positive cells was found to exceed the number of cells positive for the executioner caspase, Caspase-3, up to 24 hours after the injury, suggesting its role as an upstream initiator of the apoptotic cascade in TBI. nih.govresearchgate.net

Table 1: Effects of Caspase-8 Deletion in a Traumatic Brain Injury (TBI) Model

Outcome Measured Observation in Caspase-8 Deficient Mice Reference
Lesion Volume Reduced nih.govplos.org
Motor Performance Improved nih.govplos.org
Learning and Memory Superior retention nih.govplos.org
Apoptosis Decreased nih.govplos.org
Neuronal Degeneration Diminished nih.govplos.org
Caspase-3 Processing Reduced nih.gov

Excitotoxicity Models

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key component of various neurological disorders. explorationpub.com The role of Caspase-8 has been investigated in a kainic acid-induced excitotoxicity model, which mimics seizure-induced brain injury.

In mice with a neuron-specific deletion of Caspase-8 (Ncasp8-/-), a significant protective effect was observed. nih.gov These mice demonstrated better survival rates and reduced severity of seizures following the administration of kainic acid. nih.gov Histological analysis of the brain tissue from these mice revealed a reduction in apoptosis. nih.gov This suggests that Caspase-8 is a key mediator of neuronal cell death in this model of seizure-induced brain injury. nih.gov

Table 2: Outcomes of Caspase-8 Deletion in a Kainic Acid-Induced Excitotoxicity Model

Outcome Measured Observation in Caspase-8 Deficient Mice Reference
Survival Rate Superior nih.gov
Seizure Severity Reduced nih.gov
Apoptosis Reduced nih.gov
Caspase 3 Processing Reduced nih.gov

Neuroinflammation in Parkinson's Disease Models

Neuroinflammation, driven by the sustained activation of microglia, is a recognized contributor to the progressive loss of dopaminergic neurons in Parkinson's disease (PD). michaeljfox.orgnih.gov Research has identified Caspase-8 as playing an unexpected role in controlling microglial activation and the subsequent neurotoxicity. michaeljfox.org

In experimental models of PD, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Caspase-8 activation is observed in dopaminergic neurons early in the process of cell death. nih.govresearchgate.netjneurosci.org Studies on human postmortem brain tissue from PD patients also show a significantly higher percentage of dopaminergic neurons in the substantia nigra pars compacta with activated Caspase-8 compared to controls. nih.govresearchgate.netjneurosci.org

To investigate the specific role of Caspase-8 in microglia, researchers have generated mice with a conditional knockout of the Caspase-8 gene in myeloid cells, including microglia. michaeljfox.orgnih.gov When challenged with neurotoxins like lipopolysaccharide (LPS) or MPTP, these mice showed a reduction in the pro-inflammatory activation of microglia. michaeljfox.orgnih.gov This dampening of the inflammatory response was associated with a significant protection of the nigrostriatal dopaminergic system. nih.gov These findings point to microglial Caspase-8 as a potential therapeutic target for mitigating the neuroinflammatory component of Parkinson's disease. michaeljfox.org

Table 3: Impact of Microglial Caspase-8 Deletion in Parkinson's Disease Models

Model Key Finding Reference
MPTP-induced Reduced pro-inflammatory microglia activation nih.gov
MPTP-induced Protection of the nigrostriatal dopaminergic system nih.gov
LPS-induced Decreased microglial pro-inflammatory marker expression nih.gov

Metabolic Disorder Models

Caspase-8 has also been implicated in the pathology of metabolic disorders, particularly in the context of inflammation and cell survival.

Obesity-Associated Inflammation in Adipose Tissue

Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and a key factor in the development of insulin (B600854) resistance and type 2 diabetes. diabetesjournals.orgbiorxiv.org Studies have shown that Caspase-8 is upregulated in the adipose tissue of obese mice and humans with insulin resistance. diabetesjournals.orgnih.gov

To elucidate the role of Caspase-8 in this setting, mice with an adipose tissue-specific knockdown of Caspase-8 were generated. diabetesjournals.orgnih.gov When fed a high-fat diet (HFD), these knockout mice were protected from developing obesity and glucose intolerance. diabetesjournals.orgnih.gov They exhibited improved glucose tolerance and reduced weight gain compared to control mice on the same diet. diabetesjournals.orgnih.gov

The protective effects of Caspase-8 knockdown were associated with a decrease in adipose tissue inflammation. diabetesjournals.orgnih.gov Specifically, there was reduced activation of both canonical and noncanonical NF-κB signaling pathways, which are central to the inflammatory response. diabetesjournals.orgnih.gov Furthermore, these mice showed increased expression of UCP1, a key protein involved in thermogenesis, suggesting that Caspase-8 also regulates energy expenditure. diabetesjournals.org In vitro studies using a Caspase-8 inhibitor, Z-IETD-FMK, in adipocytes corroborated these findings, showing a decrease in both death receptor-mediated signaling and targets of NF-κB signaling. diabetesjournals.orgnih.gov Myeloid-specific Caspase-8 deficiency also ameliorated hepatic steatosis and inflammation in HFD-fed mice. biorxiv.orgbiorxiv.org

Table 4: Effects of Adipose Tissue-Specific Caspase-8 Knockdown in a High-Fat Diet (HFD) Model

Parameter Observation in Caspase-8 Knockdown Mice Reference
Glucose Tolerance Improved diabetesjournals.orgnih.gov
Weight Gain on HFD Decreased diabetesjournals.orgnih.gov
Adipose Tissue Inflammation Decreased diabetesjournals.orgnih.gov
NF-κB Signaling Decreased activation diabetesjournals.orgnih.gov
UCP1 Expression Increased diabetesjournals.org
Hepatic Steatosis Ameliorated biorxiv.orgbiorxiv.org

Pancreatic Beta-Cell Function and Survival in Diabetes Models

The loss of pancreatic beta-cells due to excessive apoptosis is a central feature of both type 1 and type 2 diabetes. diabetesjournals.orgnih.gov Caspase-8 has been identified as a crucial molecule in this process.

In vivo studies using mice with a beta-cell-specific deletion of Caspase-8 (RIPcre+Casp8fl/fl mice) have shown that these animals are protected from developing diabetes in models of both type 1 (induced by streptozotocin) and type 2 (induced by a high-fat diet) diabetes. diabetesjournals.orgnih.gov Islets isolated from these mice were resistant to cell death induced by Fas ligand and ceramide. nih.gov The protection from diabetes in these models is attributed to the essential role of Caspase-8 in mediating beta-cell apoptosis in the presence of apoptotic stimuli. diabetesjournals.org

Interestingly, Caspase-8 also plays a distinct role under physiological conditions. diabetesjournals.orgnih.gov As the RIPcre+Casp8fl/fl mice age, they gradually develop hyperglycemia and a decline in beta-cell mass, indicating that Caspase-8 is also necessary for the long-term maintenance of beta-cell mass. nih.gov These findings highlight the context-dependent and diverse functions of Caspase-8 in regulating different aspects of beta-cell biology. diabetesjournals.org

Table 5: Role of Caspase-8 in Pancreatic Beta-Cells

Condition Role of Caspase-8 Outcome of Caspase-8 Deletion Reference
Diabetes Models (Type 1 & 2) Essential for apoptosis Protection from diabetes diabetesjournals.orgnih.gov
Physiological (Aging) Required for maintenance of beta-cell mass Gradual hyperglycemia and decline in beta-cell mass nih.gov
Physiological Regulates insulin secretion Increased insulin secretory capacity at the islet level diabetesjournals.orgnih.gov

Drug Resistance in Cancer ModelsNo data available for Caspase-8-IN-1.

Immune and Inflammatory Disease ModelsNo data available for this compound.

Due to the lack of specific information on "this compound" in the scientific literature accessible through the conducted searches, the requested article cannot be generated.

Mentioned Compounds

As no specific data on "this compound" was found, a table of compounds as requested cannot be created. The research in this area primarily discusses the protein Caspase-8 and other related proteins.

Advanced Methodologies and Research Tools for Caspase 8 Chemical Probing

Application of Caspase-8-IN-1 in In Vitro Cellular Systems

The utility of this compound as a research tool is underscored by its application across a range of in vitro models, which mimic various physiological and pathological states. These systems have been instrumental in uncovering the non-apoptotic functions of Caspase-8.

MC3T3-E1 Cells: The MC3T3-E1 cell line, derived from mouse calvaria, is a cornerstone for studying osteoblast differentiation and bone formation. mdpi.com In these cells, the inhibition of Caspase-8 has been shown to affect osteogenic differentiation. nih.gov Specifically, treatment with a Caspase-8 inhibitor led to a decrease in the expression of crucial osteogenic markers like osteocalcin (B1147995) (Bglap) and Phex. nih.gov This suggests a non-apoptotic role for Caspase-8 in regulating the differentiation of osteoblasts. nih.gov Studies using CRISPR/Cas9 to eliminate Caspase-8 in MC3T3-E1 cells further confirmed these findings, showing inhibited mineralization and reduced alkaline phosphatase activity. nih.govfrontiersin.org

Glioblastoma Cell Lines: In glioblastoma (GBM), the most aggressive type of brain cancer, Caspase-8 expression is often retained and can even be upregulated. mdpi.commdpi.comnih.gov Research using glioblastoma cell lines like U87MG and U251MG has revealed that Caspase-8 can promote neoplastic transformation, resistance to therapy, and tumor growth. mdpi.comnih.govelifesciences.org It has been demonstrated that Caspase-8 sustains the activation of NF-κB, leading to the production of inflammatory cytokines and angiogenic factors. mdpi.commdpi.comelifesciences.org The use of Caspase-8 inhibitors in these cell lines helps to dissect the signaling pathways through which Caspase-8 exerts its pro-tumorigenic effects.

3T3-L1 Adipocytes: The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and metabolism. In the context of obesity and insulin (B600854) resistance, Caspase-8 expression is elevated in adipocytes. diabetesjournals.orgnih.gov Studies utilizing the Caspase-8 inhibitor Z-IETD-FMK in 3T3-L1 adipocytes have shown a decrease in both death receptor-mediated signaling and pathways regulated by NF-κB. diabetesjournals.orgnih.govfigshare.com These findings highlight the dual role of Caspase-8 in both adipocyte apoptosis and metabolic inflammation. diabetesjournals.org

Table 1: Application of this compound in Various Cell Line Models

Cell LineModel ForKey Findings with Caspase-8 Inhibition
MC3T3-E1 Osteoblast DifferentiationDecreased expression of osteogenic markers (e.g., osteocalcin). nih.gov
Glioblastoma Brain CancerReduced neoplastic transformation and cytokine production. mdpi.com
3T3-L1 Adipocyte DifferentiationDecreased death receptor and NF-κB signaling. diabetesjournals.orgnih.gov

Primary neuronal cultures offer a more physiologically relevant system for studying neuronal processes and diseases. In this context, Caspase-8 has been implicated in neuronal cell death following various insults. nih.gov Studies on primary cortical neurons have shown that the deletion of the Caspase-8 gene provides neuroprotection against apoptosis-inducing ligands. nih.govplos.org While direct studies using this compound in these specific primary neuronal culture experiments are not detailed in the provided results, the use of genetic models highlights the importance of Caspase-8 in neuronal apoptosis. Other research has demonstrated that inhibiting Caspase-8 in primary dopaminergic cultures treated with a neurotoxin did not prevent cell death but rather shifted the mechanism from apoptosis to necrosis. researchgate.net This underscores the complexity of Caspase-8 signaling in different neuronal populations and injury models.

Cell Line Models (e.g., MC3T3-E1, Glioblastoma Cell Lines, 3T3-L1 Adipocytes)

Integration of this compound with Genetic Manipulation Techniques

The combination of chemical probes like this compound with genetic tools provides a powerful approach to validate and further explore the functions of Caspase-8.

The embryonic lethality of a full Caspase-8 knockout in mice has necessitated the use of more sophisticated genetic tools. frontiersin.org Conditional knockout mice, where Caspase-8 is deleted in specific tissues or cell types, have been invaluable. For instance, adipocyte-specific Caspase-8 knockout mice have demonstrated improved glucose homeostasis and reduced adipose tissue inflammation. diabetesjournals.orgnih.govfigshare.com

The CRISPR/Cas9 system has enabled the targeted knockout of the Caspase-8 gene (Casp8) in various cell lines, providing a clean genetic model to study its function. scbt.com This technology has been used in MC3T3-E1 osteoblastic cells to confirm the role of Caspase-8 in differentiation. nih.govfrontiersin.org Similarly, CRISPR/Cas9-mediated knockout of Caspase-8 in B16F10 melanoma cells was used to investigate its role in the tumor immune microenvironment. nih.gov In THP-1 human monocytic cells, CRISPR/Cas9 was used to generate Caspase-8 knockout lines to study its role in IL-1β release. biorxiv.org The use of this compound in these knockout cells can help to distinguish between the catalytic and non-catalytic (scaffolding) functions of the protein.

The use of mutant forms of Caspase-8, particularly those that are catalytically inactive, has been crucial in dissecting its non-enzymatic roles. For example, a dominant-negative Caspase-8 mutant has been shown to inhibit macrophagic differentiation in U937 cells. ashpublications.org In glioblastoma models, it has been demonstrated that Caspase-8 can promote tumorigenic properties independently of its enzymatic activity. mdpi.com Studies on head and neck squamous cell carcinoma have also utilized various Caspase-8 mutants to investigate their functional properties related to apoptosis and cytokine induction. researchgate.net The expression of tumor-derived Caspase-8 mutants in cell lines has shown that many of these mutations lead to a loss of cell death activity. aacrjournals.org These genetic approaches, when combined with chemical inhibitors like this compound, allow for a comprehensive understanding of the diverse functions of Caspase-8.

Conditional Knockout and CRISPR/Cas9 Systems

Biochemical and Biophysical Characterization Using this compound

The biochemical characterization of Caspase-8 has provided fundamental insights into its activity. It is known to be a cysteine protease with an optimal pH for activity around 6.8. nih.gov Its activity is stable across a physiological range of ionic strengths but is inhibited by zinc ions. nih.gov

Biophysically, Caspase-8 exists as a monomer in its inactive proenzyme state. nih.govresearchgate.net Activation requires dimerization, which is facilitated by its recruitment to signaling complexes like the death-inducing signaling complex (DISC). researchgate.netfrontiersin.org This proximity-induced dimerization allows for autoproteolytic cleavage and the formation of the active heterotetramer. nih.gov The interaction between the death effector domains (DEDs) of Caspase-8 and adaptor proteins like FADD is critical for this process. jmb.or.kr Chemical probes such as this compound are instrumental in studying the kinetics and mechanism of inhibition, helping to further characterize the active site and the conformational changes associated with activation.

Enzyme Activity Assays and Kinetics

Enzyme activity assays are fundamental for characterizing the function of caspase-8 and the efficacy of its inhibitors. These assays typically utilize synthetic substrates that, upon cleavage by caspase-8, produce a detectable signal, such as a colorimetric or fluorescent readout. bosterbio.commerckmillipore.com

A common substrate used in these assays is Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide), where the cleavage of the p-nitroaniline (pNA) moiety by caspase-8 can be measured spectrophotometrically at 405 nm. bosterbio.commerckmillipore.com Another frequently used substrate is the fluorogenic Ac-IETD-AFC, which releases a fluorescent molecule upon cleavage. scbt.combpsbioscience.com These assays are instrumental in determining kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat), which provide insights into the enzyme's efficiency and its affinity for different substrates. researchgate.net

Stopped-flow fluorescence assays can be employed to determine the individual kinetic parameters of caspase-8 inhibition. rcsb.orgresearchgate.net For instance, studies have shown that some inhibitors act via a multi-step kinetic mechanism, which can involve rapid equilibrium steps followed by slower inactivation steps. rcsb.orgresearchgate.net The development of highly selective substrates and inhibitors is an ongoing area of research, with some studies exploring the P5 position of peptide substrates to discriminate between different caspases. rsc.org

Table 1: Common Substrates for Caspase-8 Activity Assays

Substrate NameDetection MethodReporter Molecule
Ac-IETD-pNAColorimetricp-nitroaniline (pNA)
Ac-IETD-AFCFluorometric7-amino-4-trifluoromethylcoumarin (AFC)
Ac-DEVD-AFCFluorometric7-amino-4-trifluoromethylcoumarin (AFC)

This table summarizes commonly used substrates in caspase-8 activity assays, detailing their detection method and the molecule released upon cleavage.

Protein-Protein Interaction Analysis (e.g., DISC Assembly)

The activation of procaspase-8 is a tightly regulated process that occurs within a multi-protein complex known as the Death-Inducing Signaling Complex (DISC). jove.com Understanding the assembly of the DISC and the interactions between its components is crucial for elucidating the mechanism of caspase-8 activation and its inhibition.

Methodologies such as immunoprecipitation followed by western blot analysis are used to study the composition of the DISC and the processing of procaspase-8 within this complex. jove.com These techniques allow researchers to identify the proteins that associate with the DISC, including the adaptor protein FADD (Fas-Associated Death Domain) and regulatory proteins like c-FLIP. jove.comembopress.orgresearchgate.net

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the architecture of the FADD:Caspase-8 complex. cam.ac.ukdntb.gov.uapnas.org These studies have revealed that the death domains of Fas and FADD form an asymmetric oligomer, which in turn promotes the formation of FADD death effector domain (DED) filaments that serve as a scaffold for procaspase-8 assembly. pnas.org Mathematical modeling has also been employed to understand the complex dynamics of DISC formation and the subsequent signaling pathways that determine cell fate. embopress.org

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Inhibitor Complexes

Structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for understanding how inhibitors like this compound bind to and modulate the activity of caspase-8.

X-ray crystallography has been successfully used to determine the three-dimensional structure of caspase-8 in complex with various inhibitors. rcsb.orgrcsb.org These structures provide detailed atomic-level information about the interactions between the inhibitor and the enzyme's active site, revealing key residues involved in binding and the conformational changes that occur upon inhibition. nih.govnih.govacs.org For example, the crystal structure of procaspase-8 in complex with the inhibitor 63-R revealed significant conformational changes in the active-site loops. nih.govacs.orgbiorxiv.org The resolution of these crystal structures can be very high, in some cases reaching 1.2 Å, allowing for a precise understanding of the enzyme-inhibitor complex. rcsb.org

While specific NMR studies on this compound were not found, NMR is a powerful tool for studying protein-ligand interactions in solution, providing information on dynamics and binding kinetics that complements the static picture from crystallography.

Table 2: Examples of X-ray Crystal Structures of Caspase-8 Complexes

PDB IDDescriptionResolution (Å)
1QTNCaspase-8 in complex with acetyl-Ile-Glu-Thr-Asp-aldehyde1.20
3KJQCaspase-8 with a covalent peptidomimetic inhibitor1.80
6PX9Procaspase-8 in complex with inhibitor 63-R2.88

This table presents a selection of Protein Data Bank (PDB) entries for Caspase-8, highlighting the inhibitor it is complexed with and the resolution of the structure.

Computational Modeling and In Silico Approaches for Inhibitor Design and Prediction

Computational modeling and in silico approaches are increasingly vital in the discovery and optimization of caspase-8 inhibitors. nih.govresearchgate.net These methods range from molecular docking and pharmacophore modeling to more complex techniques like molecular dynamics (MD) simulations and machine learning. nih.govfrontiersin.orgfrontiersin.org

Molecular docking is used to predict the binding pose and affinity of potential inhibitors within the active site of caspase-8. researchgate.netresearchgate.net This technique was instrumental in identifying novel caspase-8 inhibitors by screening large compound libraries. nih.gov Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features required for inhibitory activity, which can then be used to search for new lead compounds. nih.govfrontiersin.org

More advanced computational methods, such as MD simulations, provide insights into the dynamic behavior of the caspase-8-inhibitor complex over time. nih.govfrontiersin.org Machine learning algorithms are also being employed to develop predictive models for caspase-8 inhibition based on various molecular descriptors. frontiersin.orgfrontiersin.orgmdpi.com These in silico approaches not only accelerate the drug discovery process but also provide a deeper understanding of the structure-activity relationships of caspase-8 inhibitors. nih.govmdpi.com

Imaging Techniques for Caspase Activity Monitoring with Probes

Visualizing caspase-8 activity within living cells is crucial for understanding its role in apoptosis in a spatial and temporal context. A variety of imaging techniques utilizing fluorescent probes have been developed for this purpose. nih.govacs.orgnih.gov

Fluorescently Labeled Inhibitors of Caspases (FLICA) are a popular class of probes that covalently bind to active caspase enzymes. antibodiesinc.comantibodiesinc.commerckmillipore.com These probes, such as FAM-LETD-FMK (green fluorescence) and SR-LETD-FMK (red fluorescence), allow for the detection of active caspase-8 using fluorescence microscopy, flow cytometry, or fluorescence plate readers. antibodiesinc.comantibodiesinc.commerckmillipore.com

Other innovative probe designs include "turn-on" fluorescent probes that become highly fluorescent only after being cleaved by caspase-8. nih.govacs.orgrsc.org Some of these probes are designed to form insoluble aggregates upon cleavage, leading to a highly localized and enhanced fluorescence signal. nih.govacs.org Furthermore, advanced techniques like Fluorescence Resonance Energy Transfer (FRET) have been used to create biosensors that can monitor the activation of caspase-8 in real-time within single living cells. plos.org Multiplexed imaging approaches have also been developed to simultaneously monitor the activity of multiple caspases, such as caspase-8 and caspase-3, providing a more comprehensive view of the apoptotic cascade. nih.govrsc.org

Emerging Concepts and Future Research Directions in Caspase 8 Chemical Biology

Elucidating Non-Proteolytic Scaffolding Functions of Caspase-8 Using Specific Inhibitors

Beyond its well-established proteolytic activity in initiating apoptosis, Caspase-8 possesses non-proteolytic scaffolding functions that are critical for various cellular processes. wikipedia.orgmdpi.com These scaffolding roles often involve the assembly of protein complexes that regulate signaling pathways independent of Caspase-8's catalytic activity. mdpi.com The use of specific inhibitors, such as Caspase-8-IN-1, is instrumental in distinguishing these scaffolding functions from its proteolytic actions.

Research has shown that the intact, uncleaved form of the Caspase-8 zymogen can act as an adapter protein, facilitating the activation of transcription factors like NF-κB. wikipedia.org This function is crucial for lymphocyte activation and immune responses. wikipedia.org For instance, Caspase-8 is essential for the induction of NF-κB after stimulation of antigen receptors, Fc receptors, or Toll-like receptor 4 in T cells, B cells, and natural killer cells. wikipedia.org In these contexts, Caspase-8 is part of a complex involving the inhibitor of NF-κB kinase (IKK) and the Bcl10-MALT1 adapter complex. wikipedia.org

Specific inhibitors that block the catalytic activity of Caspase-8 without disrupting its protein structure are invaluable tools for studying these non-proteolytic roles. By using such inhibitors, researchers can observe cellular processes that persist despite the inhibition of Caspase-8's enzymatic function, thereby attributing these processes to its scaffolding capabilities. For example, studies using cells expressing a catalytically inactive form of Caspase-8 have demonstrated that its scaffolding function is sufficient for NF-κB activation. mdpi.com

Furthermore, Caspase-8's scaffolding function has been implicated in the DNA damage response. It can form a complex with FADD, RIPK1, and cFLIP, which is essential for sensing DNA damage and subsequent phosphorylation of H2AX, a key event in DNA repair. mdpi.com This role in DNA damage recognition is independent of its catalytic activity. mdpi.com The development and application of specific inhibitors will continue to be crucial in uncovering the full spectrum of Caspase-8's non-canonical, scaffolding-dependent activities.

Investigating Isoform-Specific Inhibition and its Biological Consequences

The human CASP8 gene encodes for several protein isoforms through alternative splicing, with at least eight different isoforms described. biovendor.com These isoforms can have different, and sometimes opposing, functions in apoptosis and inflammation. mdpi.com The functional versatility of Caspase-8 is contingent on the presence and dimerization of these various isoforms, which alters its function and protein-protein interactions. mdpi.com Therefore, developing inhibitors that can specifically target certain isoforms is a significant area of future research.

The two most predominantly expressed isoforms of Caspase-8 have been the focus of much of the research. biovendor.com However, the distinct roles of the other, less abundant isoforms are not well understood. Isoform-specific inhibitors would be powerful tools to dissect the individual contributions of each isoform to cellular processes. For example, some isoforms may be more involved in pro-inflammatory signaling, while others may be primarily dedicated to apoptosis.

The biological consequences of isoform-specific inhibition could be profound. For instance, selectively inhibiting a pro-inflammatory isoform without affecting the pro-apoptotic isoforms could offer a more targeted therapeutic approach for inflammatory diseases. Conversely, in the context of cancer, specifically inhibiting an anti-apoptotic isoform could enhance the efficacy of chemotherapy. The development of such inhibitors will require detailed structural information of the different isoforms and the use of advanced drug design techniques.

Developing Advanced Chemical Probes for Spatiotemporal Control of Caspase-8 Activity

Understanding the dynamic nature of Caspase-8 activation and function within a cell requires tools that offer precise temporal and spatial control. Advanced chemical probes, such as photo-activatable or chemically-inducible inhibitors, are being developed to meet this need. These probes would allow researchers to control Caspase-8 activity at specific times and in specific subcellular locations.

For example, a photo-activatable inhibitor could be introduced into a cell in an inactive form. Upon exposure to light of a specific wavelength, the inhibitor would become active, allowing for the precise timing of Caspase-8 inhibition. This would be particularly useful for studying the rapid signaling events that follow death receptor activation.

Similarly, chemical probes that allow for the visualization of Caspase-8 activity in real-time within living cells would provide invaluable insights. Fluorescently-labeled inhibitors or substrates could be used to track the localization and activation of Caspase-8 during processes like apoptosis or inflammasome assembly. These advanced chemical tools will be instrumental in unraveling the complex spatiotemporal dynamics of Caspase-8 signaling.

Defining the Precise Role of Caspase-8 in PANoptosis with Chemical Modulators

PANoptosis is a recently described form of regulated cell death that integrates features of pyroptosis, apoptosis, and necroptosis. nih.gov Caspase-8 plays a central and complex role in regulating PANoptosis, acting as a key decision-maker between these different cell death pathways. nih.gov Chemical modulators, including specific inhibitors like this compound, are crucial for dissecting the precise role of Caspase-8 in this intricate process.

Caspase-8's catalytic activity is a critical determinant of the cell's fate. Active Caspase-8 can initiate apoptosis by cleaving downstream effector caspases. mdpi.com It can also inhibit necroptosis by cleaving key necroptotic proteins such as RIPK1 and RIPK3. nih.govmdpi.com Furthermore, Caspase-8 can contribute to pyroptosis by directly cleaving Gasdermin D (GSDMD) or by activating the NLRP3 inflammasome, which leads to Caspase-1 activation and subsequent GSDMD cleavage. mdpi.com

The use of chemical modulators allows researchers to manipulate the activity of Caspase-8 and observe the resulting shifts in the cell death program. For example, inhibiting Caspase-8's catalytic activity with a specific inhibitor can block apoptosis and, in certain contexts, promote necroptosis. researchgate.net By combining such inhibitors with modulators of other cell death pathways, the intricate crosstalk and regulatory feedback loops within the PANoptosome can be unraveled.

A key research finding is that in response to certain stimuli, such as the Yersinia virulence factor YopJ, Caspase-8, along with RIPK1 and FADD, is required for Caspase-1 activation and subsequent cell death. pnas.org This highlights an unexpected integration of the Caspase-1 and Caspase-8 death pathways. pnas.org Defining the precise molecular mechanisms by which Caspase-8 orchestrates these different outcomes in PANoptosis is a major goal for future research, and chemical modulators will be indispensable in achieving this.

Exploration of Species-Specific Differences in Caspase-8 Regulation and Inhibition

While much of the research on Caspase-8 has been conducted in human and murine systems, there is a growing recognition of species-specific differences in its regulation and function. These differences can have significant implications for the translation of research findings from animal models to human diseases. Therefore, a focused exploration of these species-specific variations is warranted.

For example, the susceptibility to certain pathogens and the response to inflammatory stimuli can differ between species due to variations in the Caspase-8 signaling pathway. Mice deficient in Caspase-8 are not viable, underscoring its critical role in development, which is linked to its function in suppressing RIPK3-dependent necroptosis. researchgate.net

Furthermore, the efficacy and selectivity of Caspase-8 inhibitors may vary across species. An inhibitor that is potent and specific in human cells may be less effective or have off-target effects in murine cells, and vice versa. This necessitates the characterization of inhibitor activity in relevant animal models to ensure the validity of preclinical studies.

Future research should aim to systematically compare the structure, expression, and function of Caspase-8 and its associated signaling components across different species. This will not only enhance our fundamental understanding of this crucial enzyme but also aid in the development of more effective and species-appropriate therapeutic strategies targeting Caspase-8.

Q & A

Q. What is the mechanistic basis for Caspase-8-IN-1's selective inhibition of caspase-8, and how can this be experimentally validated?

this compound is a competitive inhibitor that binds to the caspase-8 active site via its aldehyde functional group, forming a reversible thiohemiketal adduct with the catalytic cysteine residue. To validate specificity, researchers should:

  • Perform enzymatic assays comparing inhibition kinetics (e.g., IC50) against caspase-8 versus related proteases (caspase-3, -9, or calpains).
  • Use fluorogenic substrates (e.g., IETD-AFC) to quantify protease activity in dose-response experiments .
  • Confirm target engagement through mass spectrometry or co-crystallization studies .

Q. What experimental protocols are recommended for determining the optimal working concentration of this compound in apoptosis assays?

  • Conduct dose-response curves across a logarithmic concentration range (e.g., 1 nM–100 µM) in physiologically relevant cell lines (e.g., Jurkat or HeLa).
  • Measure apoptosis via Annexin V/PI staining or caspase-8 cleavage (e.g., Western blot for cleaved caspase-8).
  • Calculate IC50 using nonlinear regression models (e.g., four-parameter logistic curve) and validate with orthogonal assays (e.g., luminescent caspase-8 activity kits) .

Q. How should researchers address batch-to-batch variability in this compound activity?

  • Verify compound purity (>95%) via HPLC or LC-MS.
  • Pre-test each batch in a standardized enzymatic assay (e.g., recombinant caspase-8 inhibition).
  • Include positive controls (e.g., Z-IETD-FMK) and vehicle controls in all experiments to normalize results .

Advanced Research Questions

Q. What strategies mitigate off-target effects of this compound in studies investigating non-apoptotic caspase-8 functions (e.g., inflammasome regulation)?

  • Combine proteomic approaches (e.g., activity-based protein profiling) to identify off-target interactions.
  • Use genetic validation (e.g., CRISPR-mediated caspase-8 knockout) to distinguish pharmacological effects from baseline activity.
  • Employ time-resolved assays to differentiate acute inhibition from long-term compensatory mechanisms .

Q. How can contradictory findings on this compound’s dual roles in apoptosis and necroptosis be resolved methodologically?

  • Systematically vary experimental conditions (e.g., TNF-α priming duration, RIPK1 inhibitor co-treatment) to isolate context-dependent effects.
  • Quantify necroptosis markers (e.g., phosphorylated MLKL) alongside caspase-8 cleavage.
  • Use isogenic cell lines deficient in key pathway components (e.g., RIPK3^-/-) to clarify mechanistic dependencies .

Q. What statistical frameworks are most robust for analyzing this compound's synergistic effects with other apoptosis-inducing agents?

  • Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism.
  • Use factorial ANOVA to assess interaction effects between this compound and co-treatments (e.g., TRAIL or chemotherapeutics).
  • Report 95% confidence intervals for IC50 values to account for inter-experimental variability .

Data Interpretation & Reproducibility

Q. What steps ensure reproducibility when translating this compound findings from in vitro to in vivo models?

  • Validate pharmacokinetic properties (e.g., plasma stability, blood-brain barrier penetration) early in preclinical studies.
  • Monitor caspase-8 activity in target tissues via immunohistochemistry or bioluminescent reporters.
  • Address species-specific differences in caspase-8 substrate specificity using humanized mouse models .

Q. How should researchers handle discrepancies in reported caspase-8 inhibition kinetics across studies?

  • Standardize assay conditions (e.g., buffer pH, reducing agents like DTT) to minimize technical variability.
  • Compare raw datasets (e.g., substrate turnover rates) rather than normalized values.
  • Perform meta-analyses of published IC50 values to identify outliers and potential confounding factors .

Ethical & Methodological Best Practices

  • Data Transparency : Publish full kinetic datasets (e.g., substrate velocity vs. inhibitor concentration) in supplementary materials .
  • Validation : Use orthogonal methods (e.g., genetic knockdown) to confirm pharmacological effects .
  • Ethics : Disclose all conflicts of interest, particularly if this compound is used in studies with therapeutic implications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.